Potent Inhibition of β-Secretase (BACE1) Implicates N-(3,4-Dimethylphenyl)guanidine in Alzheimer's Disease Research
N-(3,4-dimethylphenyl)guanidine demonstrated potent inhibition of β-secretase activity, a key enzyme target in Alzheimer's disease pathology, with a reported IC50 value of 97 ± 0.91 nM in a direct enzyme inhibition assay .
| Evidence Dimension | β-Secretase (BACE1) Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 97 ± 0.91 nM |
| Comparator Or Baseline | No direct comparator data available for other N-phenylguanidines in this assay. |
| Quantified Difference | N/A |
| Conditions | Enzyme inhibition assay in an Alzheimer's disease model . |
Why This Matters
This quantitative potency provides a specific, measurable benchmark for selecting this compound for BACE1-related investigations, offering a defined activity level to compare against other novel scaffolds in the same assay system.
